molecular formula C18H27N3O3 B2608857 tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate CAS No. 1233955-71-9

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate

Cat. No. B2608857
M. Wt: 333.432
InChI Key: OKSYYWLQCNEFSG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various tert-butyl piperidine-1-carboxylate derivatives involves multi-step processes that yield key intermediates for further chemical reactions. For example, a derivative was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, through a process confirmed by MS and 1HNMR spectrum analyses, with a total yield of 49.9% (D. Kong et al., 2016).

  • Another synthesis approach targeted the key intermediate of Vandetanib, starting from piperidin-4-ylmethanol and proceeding through acylation, sulfonation, and substitution steps. The synthetic method was optimized, and the structure was determined by MS and 1HNMR (Min Wang et al., 2015).

  • The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which under specific conditions cyclized into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).

Applications in Synthesis of Biologically Active Compounds

  • Tert-butyl piperidine-1-carboxylate derivatives serve as intermediates in the synthesis of various biologically active molecules. For instance, one study focused on the synthesis of a compound that is an important intermediate for small molecule anticancer drugs, showcasing the potential therapeutic applications of these chemical intermediates (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-5-7-14(8-6-13)19-16(22)20-15-9-11-21(12-10-15)17(23)24-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSYYWLQCNEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate

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